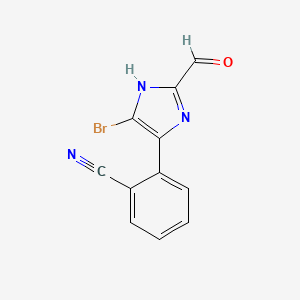
2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile (MFCD33022591) is a chemical entity known for its unique structure and properties It is characterized by the presence of a bromine atom, a formyl group, and an imidazole ring attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by formylation and cyclization to introduce the imidazole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a different imidazole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while substitution of the bromine atom can lead to various substituted imidazole compounds.
Scientific Research Applications
2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-formyl-4-imidazolyl)benzonitrile
- 2-(5-Methyl-2-formyl-4-imidazolyl)benzonitrile
- 2-(5-Nitro-2-formyl-4-imidazolyl)benzonitrile
Uniqueness
2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for specialized applications.
Properties
Molecular Formula |
C11H6BrN3O |
|---|---|
Molecular Weight |
276.09 g/mol |
IUPAC Name |
2-(5-bromo-2-formyl-1H-imidazol-4-yl)benzonitrile |
InChI |
InChI=1S/C11H6BrN3O/c12-11-10(14-9(6-16)15-11)8-4-2-1-3-7(8)5-13/h1-4,6H,(H,14,15) |
InChI Key |
BSEPHHPHQCKXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















